molecular formula C₁₈H₁₈N₄ B1144695 2,4-Bis(benzylamino)pyrimidine CAS No. 65448-40-0

2,4-Bis(benzylamino)pyrimidine

Cat. No.: B1144695
CAS No.: 65448-40-0
M. Wt: 290.36
InChI Key:
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Description

2,4-Bis(benzylamino)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a pyrimidine ring substituted with two benzyl groups at the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(benzylamino)pyrimidine typically involves the reaction of pyrimidine-2,4-diamine with benzyl halides under basic conditions. A common method includes:

    Starting Materials: Pyrimidine-2,4-diamine and benzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The mixture is stirred at elevated temperatures (around 80-100°C) for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Reactors: Using large reactors to handle bulk quantities of starting materials.

    Continuous Stirring: Ensuring continuous stirring and temperature control to maintain reaction efficiency.

    Purification: Employing industrial-scale purification techniques such as distillation, crystallization, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(benzylamino)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in meth

Properties

IUPAC Name

2-N,4-N-dibenzylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-3-7-15(8-4-1)13-20-17-11-12-19-18(22-17)21-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXBETGRINTHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC=C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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